3-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
Preparation Methods
The synthesis of 3-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Chemical Reactions Analysis
3-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 3-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate include:
- 3-(2-(2-(2-Nitrophenoxy)propionyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 3-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
These compounds share similar structural features but differ in their specific functional groups and molecular configurations. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
477730-15-7 |
---|---|
Molecular Formula |
C22H16ClN3O6 |
Molecular Weight |
453.8 g/mol |
IUPAC Name |
[3-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C22H16ClN3O6/c23-17-10-8-16(9-11-17)22(28)32-18-5-3-4-15(12-18)13-24-25-21(27)14-31-20-7-2-1-6-19(20)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+ |
InChI Key |
YSYYMAAOMYVVBI-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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